Tert-butyl 4-(2-chloroethyl)piperidine-1-carboxylate
CAS No.: 184042-53-3
Cat. No.: VC8250176
Molecular Formula: C12H22ClNO2
Molecular Weight: 247.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 184042-53-3 |
|---|---|
| Molecular Formula | C12H22ClNO2 |
| Molecular Weight | 247.76 g/mol |
| IUPAC Name | tert-butyl 4-(2-chloroethyl)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C12H22ClNO2/c1-12(2,3)16-11(15)14-8-5-10(4-7-13)6-9-14/h10H,4-9H2,1-3H3 |
| Standard InChI Key | FVGGDHCNXMCNIP-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CCCl |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CCCl |
Introduction
Chemical Identity and Structural Characteristics
The molecular formula of tert-butyl 4-(2-chloroethyl)piperidine-1-carboxylate is C12H22ClNO2, with a molecular weight of 247.76 g/mol. The Boc group (tert-butyloxycarbonyl) at the 1-position enhances stability during synthetic reactions, while the 2-chloroethyl side chain introduces electrophilic reactivity, enabling further functionalization . Key structural features include:
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Piperidine Core: A saturated six-membered ring with one nitrogen atom, conferring basicity and conformational flexibility.
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Chloroethyl Substituent: A two-carbon chain terminating in a chlorine atom, facilitating nucleophilic substitution reactions.
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Boc Protection: The tert-butyl group shields the amine, preventing unwanted side reactions during multi-step syntheses .
Comparative analysis with the piperazine analog (C11H21ClN2O2, MW 248.75 g/mol) highlights differences in ring size and nitrogen content, which influence reactivity and solubility .
Synthesis and Reaction Pathways
Key Synthetic Routes
The synthesis of tert-butyl 4-(2-chloroethyl)piperidine-1-carboxylate typically involves sequential functionalization of the piperidine ring:
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Boc Protection: Piperidine is treated with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions to introduce the Boc group at the 1-position .
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Chloroethyl Introduction: A chloroethyl group is appended via nucleophilic substitution. For example, reacting Boc-protected 4-hydroxypiperidine with thionyl chloride (SOCl2) yields the corresponding chlorinated derivative .
An alternative pathway involves Reformatsky-type reactions, as demonstrated in the synthesis of structurally related antiarteriosclerotic intermediates. Zinc-mediated coupling of iminium salts with bromoacetate esters, followed by reduction, can yield hydroxyethyl intermediates that are subsequently chlorinated .
Optimization and Scalability
Critical parameters for large-scale production include:
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Temperature Control: Reactions are conducted at 0–20°C to minimize side reactions .
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Solvent Selection: Tetrahydrofuran (THF) or dichloromethane (DCM) are preferred for their inertness and solubility profiles .
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Workup Procedures: Quenching with aqueous NaOH and filtration through Celite® ensure high purity (>95%) .
Pilot-scale batches (500 L) have achieved yields exceeding 65% by employing slow reagent addition and vigorous stirring .
Physicochemical Properties
Experimental data for tert-butyl 4-(2-chloroethyl)piperidine-1-carboxylate remains sparse, but extrapolation from analogs suggests:
Infrared (IR) spectra would show characteristic Boc C=O stretches at ~1680 cm⁻¹ and C-Cl vibrations near 650 cm⁻¹ .
Applications in Pharmaceutical Chemistry
This compound’s primary utility lies in its role as a building block for drug candidates:
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Neurological Agents: The piperidine moiety is prevalent in serotonin and dopamine receptor modulators. Chloroethyl groups enable cross-coupling reactions to introduce aryl or heteroaryl fragments .
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Cardiovascular Therapeutics: Analogous compounds have shown promise in antiarteriosclerotic agents by inhibiting lipid peroxidation .
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Prodrug Development: The Boc group is enzymatically cleaved in vivo, releasing active amines for targeted drug delivery .
Future Directions
Research gaps include detailed pharmacokinetic studies and catalytic asymmetric syntheses to access enantiopure variants. Advances in flow chemistry could enhance scalability and reduce reaction times .
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